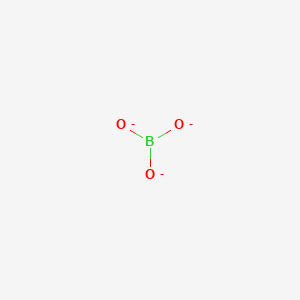
Borate
Descripción general
Descripción
Borato se refiere a una gama de oxoaniones de boro, que son compuestos que contienen boro y oxígeno. Estos compuestos incluyen ortoborato (BO3^3-), metaborato (BO2^-), y tetraborato (B4O7^2-), entre otros . Los boratos se encuentran en varios minerales como el bórax, la boracita, la ulexita y la colemanita . También se encuentran en el agua de mar y en las plantas, contribuyendo a la absorción del sonido de baja frecuencia en el agua de mar y estando presentes en casi todas las frutas .
Métodos De Preparación
Los boratos pueden sintetizarse mediante varios métodos. Un método común implica la reacción del ácido bórico con alcoholes para formar ésteres de borato. Por ejemplo, el ácido bórico reacciona con metanol en presencia de un agente deshidratante como el ácido sulfúrico para formar trimetil borato . Industrialmente, los boratos se producen a menudo a partir del bórax (tetraborato de sodio) mediante la acidificación con dióxido de carbono . Otro método implica la preparación de tampones de borato, que se pueden hacer disolviendo ácido bórico, cloruro de sodio y tetraborato de sodio en agua y ajustando el pH al nivel deseado .
Análisis De Reacciones Químicas
Los boratos sufren diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Por ejemplo, el ácido bórico reacciona con dioles, polioles o polisacáridos para formar complejos de alcóxido . En presencia de metanol y ácido sulfúrico, el ácido bórico forma trimetil borato, que arde con una llama verde característica de los compuestos de boro . Los boratos también pueden reaccionar con iones metálicos para formar precipitados, como la reacción de iones calcio con tetraborato de sodio para formar borato de calcio .
Aplicaciones Científicas De Investigación
Los boratos tienen una amplia gama de aplicaciones de investigación científica. En química, los vidrios de borato se estudian por sus propiedades y estructura únicas, que difieren de las de los vidrios de silicato . Estos vidrios se utilizan en aplicaciones que requieren temperaturas de fusión y ablandamiento bajas, como el sellado y la pasivación de instrumentos electrónicos . En biología y medicina, el ácido bórico exhibe actividades antibacterianas y antifúngicas, inhibiendo la formación de biopelículas y la transformación hifal de Candida albicans . Los boratos también se utilizan en la industria como retardantes de llama, inhibidores de corrosión y en la producción de vidrio y cerámica .
Mecanismo De Acción
El mecanismo de acción de los boratos varía dependiendo de su aplicación. En tratamientos antifúngicos, el ácido bórico inhibe la formación de biopelículas y la transformación hifal de Candida albicans, que son factores de virulencia críticos . Los boratos también pueden inducir la generación de especies reactivas de oxígeno (ROS) en las esporas fúngicas, lo que lleva a la inhibición de la germinación de las esporas . En aplicaciones industriales, los boratos actúan como retardantes de llama formando una capa protectora vítrea en la superficie de los materiales, previniendo la propagación de las llamas .
Comparación Con Compuestos Similares
Los boratos son similares a otros compuestos de boro como el ácido bórico, el nitruro de boro y el óxido de boro. El ácido bórico, al igual que los boratos, exhibe actividades antibacterianas y antifúngicas . El nitruro de boro se utiliza como lubricante sólido y en recubrimientos debido a su alta estabilidad térmica y propiedades lubricantes . El óxido de boro se utiliza en la producción de vidrios de borato y reacciona con los hidróxidos para formar iones metaborato . En comparación con estos compuestos, los boratos son únicos en su capacidad para formar varios aniones y ésteres, lo que los hace versátiles en diferentes aplicaciones .
Propiedades
Número CAS |
14213-97-9 |
|---|---|
Fórmula molecular |
BO3-3 |
Peso molecular |
58.81 g/mol |
Nombre IUPAC |
borate |
InChI |
InChI=1S/BO3/c2-1(3)4/q-3 |
Clave InChI |
BTBUEUYNUDRHOZ-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-] |
SMILES canónico |
B([O-])([O-])[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![9-acetyl-7-[4-amino-5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1201017.png)



